
Methyl 6-bromo-2-cyano-3-fluorobenzoate
Description
Methyl 6-bromo-2-cyano-3-fluorobenzoate is a useful research compound. Its molecular formula is C9H5BrFNO2 and its molecular weight is 258.04 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the common synthetic routes and critical reaction conditions for Methyl 6-bromo-2-cyano-3-fluorobenzoate?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate precursor. A plausible route includes:
Bromination : Selective bromination of a fluorinated and cyanated benzoic acid derivative using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., Fe or AlBr₃) to ensure regioselectivity at the 6-position .
Esterification : Reaction of the brominated intermediate with methanol (CH₃OH) under acidic conditions (e.g., H₂SO₄ or HCl) to form the methyl ester .
Key Conditions :
- Bromination: 60–80°C, inert atmosphere (N₂/Ar), 6–12 hours.
- Esterification: Reflux in methanol, 24–48 hours.
Q. How is this compound characterized to confirm its structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm), methoxy group (δ ~3.9 ppm).
- ¹³C NMR : Signals for carbonyl (δ ~165 ppm), cyano (δ ~115 ppm), and Br/fluorine-substituted carbons .
- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z corresponding to C₁₀H₆BrFNO₂ (exact mass ~286.97) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Br ~1.89 Å, C≡N ~1.16 Å) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence cross-coupling reactions involving this compound?
Methodological Answer:
- Electronic Effects : The electron-withdrawing cyano (-CN) and fluorine groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Bromine at the 6-position serves as a leaving group in Suzuki-Miyaura couplings .
- Steric Effects : The methyl ester group at the 1-position and fluorine at the 3-position create steric hindrance, requiring bulky ligands (e.g., SPhos) for efficient palladium-catalyzed reactions .
Experimental Design : Optimize catalyst loading (1–5 mol% Pd), base (K₂CO₃ or Cs₂CO₃), and solvent (THF/DMF) to balance reactivity and steric constraints.
Q. What computational approaches predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., near Br and CN groups) for mechanistic insights .
Q. How can crystallographic data discrepancies be resolved when analyzing derivatives of this compound?
Methodological Answer:
- Refinement Protocols : Use SHELX software for structure solution (SHELXD) and refinement (SHELXL). Validate with R-factor convergence (<5%) and residual electron density maps .
- Data Contradiction Analysis : Cross-validate with NMR/IR data if crystallographic disorder (e.g., rotational isomers) is observed. For example, fluorine positional disorder may require constrained refinement .
Properties
IUPAC Name |
methyl 6-bromo-2-cyano-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)8-5(4-12)7(11)3-2-6(8)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHWLXHEJJFCKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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